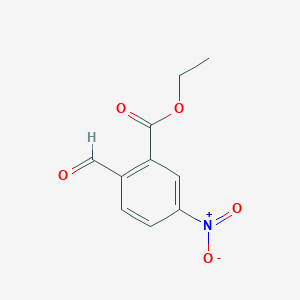

Ethyl 2-formyl-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-formyl-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO5 It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and formylation can be achieved using formic acid and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

Reduction: Ethyl 2-formyl-5-aminobenzoate.

Oxidation: Ethyl 2-carboxy-5-nitrobenzoate.

Substitution: Meta-substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-formyl-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and formyl groups.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-formyl-5-nitrobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.

Uniqueness

This compound is unique due to the presence of both a formyl and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Biological Activity

Ethyl 2-formyl-5-nitrobenzoate is an organic compound notable for its unique structural features, which include a formyl group and a nitro group attached to a benzoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C11H9N1O4

- Molecular Weight : Approximately 197.19 g/mol

- Structure : The compound features a nitro group at the 5-position and a formyl group at the 2-position of the benzoate ring, contributing to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various biological macromolecules, potentially leading to therapeutic effects. The formyl group may also participate in nucleophilic addition reactions, forming adducts with nucleophiles in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism may involve interactions with bacterial cell division proteins, disrupting essential processes for bacterial growth and replication.

- Case Study : A study demonstrated that derivatives of nitrobenzoates, including this compound, inhibited certain enzymes critical for bacterial survival. The compound showed promising results against both Gram-positive and Gram-negative strains .

Antifungal Activity

In addition to antibacterial effects, this compound has been reported to possess antifungal properties. This activity is likely linked to its ability to disrupt fungal cell wall synthesis or function.

- Research Findings : Similar compounds have shown efficacy against various fungal strains, suggesting that this compound may be explored as a potential antifungal agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the this compound structure affect its biological activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Formyl at 2-position, Nitro at 5-position | Antibacterial, Antifungal |

| Methyl 2-methyl-5-nitrobenzoate | Methyl ester instead of ethyl | Reduced activity |

| Ethyl 3-formyl-4-nitrobenzoate | Formyl at the 3-position | Different activity profile |

| Ethyl 2-fluoro-5-nitrobenzoate | Fluorine substituent at ortho position | Enhanced reactivity |

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of functional groups in determining the compound's effectiveness.

Ongoing Research and Future Directions

Research on this compound is ongoing, particularly regarding its interactions with biological targets. Studies are focusing on:

- Mechanistic Studies : Investigating how the nitro group reduction leads to reactive species that could interact with DNA or proteins.

- Therapeutic Applications : Exploring potential applications in treating infections caused by resistant strains of bacteria and fungi.

- Toxicity Profiles : Assessing the safety and toxicity of this compound for potential therapeutic use.

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

ethyl 2-formyl-5-nitrobenzoate |

InChI |

InChI=1S/C10H9NO5/c1-2-16-10(13)9-5-8(11(14)15)4-3-7(9)6-12/h3-6H,2H2,1H3 |

InChI Key |

IWSMTPKHEBUZIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.